Ortho‑Bromide Confers ≈5‑Fold Potency Gain over Ortho‑Chloride in ATAD2 Bromodomain Binding
In the phenyl sulfonamide series optimized against ATAD2, an ortho‑halide is essential for potency. Crystallographic and biochemical SAR reveals that replacement of bromide by chloride results in an approximately 5‑fold loss in binding potency, while complete removal of the halogen abolishes activity [REFS‑1]. This SAR directly positions the C5‑bromo substituent of the title compound as a potency‑determining structural feature relative to its des‑bromo or chloro‑substituted analogs.
| Evidence Dimension | Halogen‑dependent potency shift in ortho‑halophenyl sulfonamides against ATAD2 bromodomain |
|---|---|
| Target Compound Data | Ortho‑bromide (C5‑Br) present on the 2,4‑dimethylbenzenesulfonamide scaffold |
| Comparator Or Baseline | Ortho‑chloride analog: ≈5‑fold less potent; Des‑halo analog: inactive |
| Quantified Difference | ≈5‑fold potency advantage (bromide vs chloride); activity abolished with des‑halo |
| Conditions | ATAD2 bromodomain AlphaScreen / ITC / X‑ray crystallography as reported in J. Med. Chem. 2020 [REFS‑1] |
Why This Matters
Procurement decisions for ATAD2‑focused campaigns must prioritize the bromo‑substituted scaffold because the chloride analog delivers an immediate ~5‑fold potency penalty.
- [1] Lucas, S. C. C. et al. Optimization of Potent ATAD2 and CECR2 Bromodomain Inhibitors with an Atypical Binding Mode. J. Med. Chem. 2020, 63, 5212–5241. DOI: 10.1021/acs.jmedchem.0c00021. View Source
